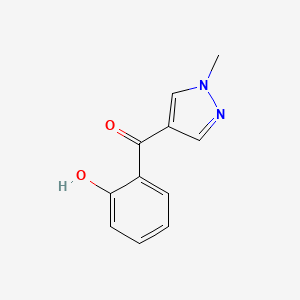

2-(1-methyl-1H-pyrazole-4-carbonyl)phenol

Description

2-(1-methyl-1H-pyrazole-4-carbonyl)phenol is a heterocyclic compound that features a pyrazole ring fused with a phenol group

Properties

IUPAC Name |

(2-hydroxyphenyl)-(1-methylpyrazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-7-8(6-12-13)11(15)9-4-2-3-5-10(9)14/h2-7,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYFCVFWJKQFEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazole-4-carbonyl)phenol typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . This reaction is often catalyzed by iodine molecules, which facilitate the formation of electrophilic particles necessary for the oxidative coupling reaction . The reaction conditions usually involve the use of glacial acetic acid and concentrated hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve the use of heterogeneous catalytic systems, ligand-free systems, and eco-friendly methodologies such as ultrasound and microwave-assisted reactions . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazole-4-carbonyl)phenol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-(1-methyl-1H-pyrazole-4-carbonyl)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazole-4-carbonyl)phenol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1-methyl-1H-pyrazole-4-carbonyl)phenol include other pyrazole derivatives and phenol-containing compounds . Examples include:

- 1H-pyrazole-4-carboxylic acid

- 1-methyl-1H-pyrazole-4-carboxamide

- 2-hydroxybenzaldehyde

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a pyrazole ring and a phenol group, which imparts distinct chemical and biological properties . This unique structure makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(1-methyl-1H-pyrazole-4-carbonyl)phenol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of Biological Activity

The compound exhibits various biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. Its mechanism of action primarily involves interaction with specific enzymes and receptors, leading to modulation of biological pathways.

Key Biological Activities

- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds, including this compound, demonstrate significant antimicrobial effects against various pathogens.

- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of cancer cells, making it a candidate for further development in cancer therapy.

- Anti-inflammatory Activity : The compound has been evaluated for its ability to reduce inflammation, which is critical in treating various inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets. For instance:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, impacting cellular processes such as apoptosis and inflammation.

- Receptor Modulation : By interacting with receptors, it can influence signal transduction pathways that regulate cell growth and immune responses.

Antimicrobial Studies

A study evaluating the antimicrobial properties of pyrazole derivatives found that this compound exhibited notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard assays.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 15 | E. coli |

| This compound | 20 | S. aureus |

Anticancer Activity

In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines. For example:

These findings suggest that the compound could be developed into a therapeutic agent for cancer treatment.

Anti-inflammatory Effects

The anti-inflammatory potential was assessed using various assays measuring cytokine levels and inflammatory markers. The results indicated a significant reduction in pro-inflammatory cytokines upon treatment with the compound.

| Assay Type | Result |

|---|---|

| TNF-alpha Inhibition | 45% reduction at 10 µM |

| IL-6 Inhibition | 50% reduction at 10 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.